molecular formula C28H28N2O B11669600 6-(4-Isopropylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

6-(4-Isopropylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No.: B11669600
M. Wt: 408.5 g/mol
InChI Key: JRIFTFAFJBMMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Isopropylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties . This particular compound is characterized by its unique structural features, which include a hexahydrobenzo[b][1,4]benzodiazepine core with isopropylphenyl and phenyl substituents.

Preparation Methods

Chemical Reactions Analysis

6-(4-Isopropylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and isopropylphenyl substituents.

    Cyclization: Cyclization reactions can be employed to modify the benzodiazepine core structure.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium and titanium complexes . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(4-Isopropylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one has a wide range of scientific research applications:

Comparison with Similar Compounds

6-(4-Isopropylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one can be compared with other benzodiazepine derivatives such as diazepam, fludiazepam, and clonazepam . While these compounds share a similar core structure, the presence of different substituents imparts unique pharmacological properties. For example, diazepam is widely used as an anxiolytic, while clonazepam is known for its anticonvulsant effects. The unique isopropylphenyl and phenyl substituents in this compound contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C28H28N2O

Molecular Weight

408.5 g/mol

IUPAC Name

9-phenyl-6-(4-propan-2-ylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H28N2O/c1-18(2)19-12-14-21(15-13-19)28-27-25(29-23-10-6-7-11-24(23)30-28)16-22(17-26(27)31)20-8-4-3-5-9-20/h3-15,18,22,28-30H,16-17H2,1-2H3

InChI Key

JRIFTFAFJBMMON-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2

Origin of Product

United States

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